2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure features a trifluoromethoxybenzoyl group attached to an azetidine ring, which is further connected to a tetrahydroisoindole-dione moiety.
Preparation Methods
The synthesis of 2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Trifluoromethoxybenzoyl Group: The trifluoromethoxybenzoyl group is introduced through a nucleophilic substitution reaction using appropriate benzoyl chloride derivatives.
Coupling with Tetrahydroisoindole-dione: The final step involves coupling the azetidine derivative with a tetrahydroisoindole-dione moiety under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can be compared with other azetidine derivatives, such as:
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring and is known for its biological activities.
Azetidine and Oxetane Amino Acid Derivatives: These compounds contain azetidine or oxetane rings and are used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethoxybenzoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)28-13-5-3-4-11(8-13)16(25)23-9-12(10-23)24-17(26)14-6-1-2-7-15(14)18(24)27/h1-5,8,12,14-15H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFVYQYXUZIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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